molecular formula C₁₈H₂₈O₆ B1146518 1,2:5,6-Di-o-cyclohexylidene-myo-inositol CAS No. 34711-26-7

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Cat. No. B1146518
CAS RN: 34711-26-7
M. Wt: 340.41
InChI Key:
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Description

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .


Synthesis Analysis

Monoketalization of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane in the presence of H2SO4-silica under similar conditions resulted in the simultaneous protection of 1-OH and 2-OH giving the 1,2-O-cyclohexylidene-myo-inositol .


Molecular Structure Analysis

The molecular formula of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is C18H28O6 . The molecule contains a total of 56 bonds. There are 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .


Chemical Reactions Analysis

The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative .


Physical And Chemical Properties Analysis

The molecular weight of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is 340.41132 g/mol . The molecule contains a total of 56 bonds, including 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .

Scientific Research Applications

  • Synthesis and Derivative Formation : The compound is used in synthesizing various derivatives. For instance, p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol yields various mono-, di-, tri-, and tetra-O-p-toluenesulfonyl derivatives, valuable for further chemical transformations (Suami, Ogawa, Tanaka, & Otake, 1971).

  • Improved Preparation Methods : Research has focused on improving the preparation of cyclohexylidene derivatives of myo-inositol. A method involving the condensation of myo-inositol with 1,1-dimethoxy-cyclohexane has been developed, yielding 1,2-O-cyclohexylidene-myo-inositol and other derivatives (Jiang & Baker, 1986).

  • Anhydro Derivatives : The reaction of 1,2-O-cyclohexylidene-myo-inositol tosylates with sodium methoxide produces various anhydro derivatives, which have been structurally characterized (Suami, Ogawa, Oki, & Ohashi, 1972).

  • Crystal Structure Analysis : The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate has been reported, providing insights into its molecular interactions and conformation (Purushothaman et al., 2017).

  • Enzymatic Resolution and Synthesis : Enzymatic processes have been developed for the regio- and enantioselective esterification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, leading to optically pure materials and selectively protected products, important in synthesizing naturally occurring myo-inositol phosphate derivatives (Ling et al., 1993).

  • Chemoenzymatic Synthesis : The compound is a key intermediate in the chemoenzymatic synthesis of myo-inositol polyphosphates, a class of molecules with significant biological activities (Gou, Liu, & Chen, 1992).

  • Heterogeneous Catalysis : The compound plays a role in the development of eco-friendly heterogeneous catalysts for the differential protection of myo-inositol hydroxyl groups, important for the synthesis of biologically significant phosphoinositols and natural products (Vibhute & Sureshan, 2013).

Mechanism of Action

While the specific mechanism of action for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is not mentioned in the search results, it’s worth noting that myo-inositol, which has structural similarities to glucose, is involved in cellular signaling .

Future Directions

1,2:5,6-Di-o-cyclohexylidene-myo-inositol has recently gained popularity in the medical industry for its myriad of therapeutic benefits . It’s best known for its ability to combat diseases such as diabetes and cancer . This compound’s exceptional characteristics and structure have deemed it an invaluable component in numerous medicinal endeavors .

properties

InChI

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPESVEHHOBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the conformational preference of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in solution?

A1: Despite the inherent stability of chair conformations, research indicates that 1,2:5,6-Di-O-cyclohexylidene-myo-inositol predominantly adopts a boat conformation in solution. This preference is attributed to the formation of an intramolecular hydrogen bond between the H6 proton and the O3 oxygen atom within the cyclitol ring, stabilizing this otherwise less favorable conformation.

Q2: How does the solid-state conformation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol differ from its solution-state conformation?

A2: Interestingly, 1,2:5,6-Di-O-cyclohexylidene-myo-inositol exhibits a conformational difference between its solid and solution states. While it favors a boat conformation in solution, it adopts a chair conformation in the solid state. This shift is attributed to the influence of intermolecular CH···O hydrogen bonds present in the crystal lattice, which stabilize the chair conformation in the solid state.

Q3: What spectroscopic techniques are used to determine the structure and conformation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol?

A3: NMR spectroscopy, specifically 1H NMR, plays a crucial role in elucidating the structure and conformation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol. By analyzing the coupling constants (3JHH) between vicinal protons in the molecule, researchers can deduce the dihedral angles and subsequently determine the overall conformation. X-ray diffraction analysis of single crystals provides detailed information about the three-dimensional structure and conformation in the solid state.

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